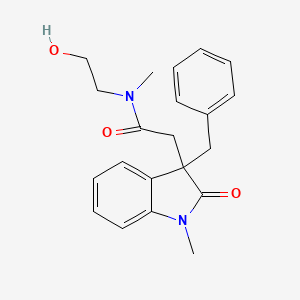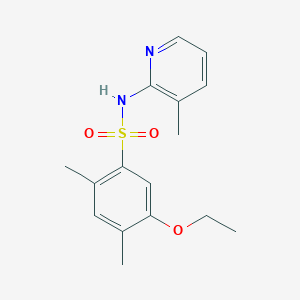![molecular formula C16H20ClNO B5292906 N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5292906.png)
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the amphetamine family. It is a derivative of the compound 3,4-methylenedioxyphenylpropan-2-amine (MDMA) and is structurally similar to the drug 3,4-methylenedioxymethamphetamine (MDMA or ecstasy). MBDB has been used as a recreational drug, but it also has potential scientific research applications.
Mecanismo De Acción
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride acts primarily as a serotonin releasing agent, causing an increase in the release of serotonin in the brain. It also has some activity as a dopamine releasing agent and a norepinephrine releasing agent. The exact mechanism of action of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is not fully understood, but it is thought to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride are similar to those of MDMA. It increases the release of serotonin, dopamine, and norepinephrine, leading to feelings of euphoria, increased sociability, and decreased anxiety. It also has some stimulant effects, including increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has some advantages for lab experiments, particularly in the study of the serotonin system. It has a similar mechanism of action to MDMA, but it has a shorter duration of action and is less potent. This makes it easier to study in animals and humans without producing as many unwanted side effects. However, like MDMA, N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is a controlled substance and is subject to strict regulations, which can limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for the study of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride. One area of interest is its potential as a tool for studying the serotonin system in humans. It may also have potential as a treatment for depression and other psychiatric disorders, although more research is needed in this area. Additionally, there may be other derivatives of MDMA and N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride that could have even greater potential for scientific research and therapeutic use.
Métodos De Síntesis
The synthesis of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride involves the reaction of 3,4-methylenedioxyphenylpropan-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methylamine to yield N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine, which is then converted to the hydrochloride salt form.
Aplicaciones Científicas De Investigación
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders. It has been found to have similar effects to MDMA, including increased feelings of empathy and sociability. N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has also been studied for its potential as a tool for neuroscience research, particularly in the study of the serotonin system.
Propiedades
IUPAC Name |
N-methyl-1-[3-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-6-8-14(9-7-13)12-18-16-5-3-4-15(10-16)11-17-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYQTTOKJHJELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylacetamide](/img/structure/B5292847.png)
![N-ethyl-N-({3-[(2-propylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5292851.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5292856.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5292877.png)
![2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5292883.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)
![4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)
![3-[(dimethylamino)methyl]-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-3-piperidinol](/img/structure/B5292909.png)

![N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5292925.png)
![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)
